2-chloro-4-fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide
Description
Properties
IUPAC Name |
2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO2/c16-12-9-10(17)1-2-11(12)14(19)18-13-3-4-15(13)5-7-20-8-6-15/h1-2,9,13H,3-8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBDWASZGBWVSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)C3=C(C=C(C=C3)F)Cl)CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two key components (Figure 1):
- 2-Chloro-4-fluorobenzoic acid (or its activated derivatives).
- 7-Oxaspiro[3.5]nonan-1-amine , a spirocyclic amine with an ether bridge.
Coupling these fragments via amide bond formation constitutes the primary synthetic pathway. Challenges include the steric hindrance of the spirocyclic amine and the need for regioselective functionalization of the benzoyl moiety.
Synthesis of 7-Oxaspiro[3.5]Nonan-1-Amine
Cyclization of Norbornene Derivatives
The spirocyclic amine is synthesized via norbornene-based cyclization (Scheme 1).
- Starting material : endo- or exo-2-aminonorbornene carboxamide.
- Reaction : Acid-catalyzed cyclization in THF at 80°C for 12 hours yields the spirocyclic amine core.
- Yield : 68–75% (dependent on stereochemistry).
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | HCl (10 mol%) |
| Solvent | THF |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield (endo) | 75% |
| Yield (exo) | 68% |
Boc Protection/Deprotection Strategy
To enhance stability during subsequent reactions, the amine is often protected as a tert-butyl carbamate (Boc) :
- Protection : Treat 7-oxaspiro[3.5]nonan-1-amine with Boc anhydride in dichloromethane (DCM) and triethylamine (TEA).
- Deprotection : Remove Boc group using trifluoroacetic acid (TFA) in DCM (0°C to RT, 2 hours).
Synthesis of 2-Chloro-4-Fluorobenzoyl Chloride
From 2-Chloro-4-Fluorobenzoic Acid
Alternative Route via Benzonitrile
A patent-derived method uses 2-chloro-4-fluorobenzonitrile as a precursor:
- Hydrolysis : Treat benzonitrile with LiHMDS (1M in THF) at 0°C for 16 hours.
- Acidification : Quench with HCl (3N) to yield 2-chloro-4-fluorobenzamidine.
- Oxidation : Convert benzamidine to benzoic acid using KMnO₄ in acidic conditions.
Key Data:
| Step | Conditions | Yield |
|---|---|---|
| Hydrolysis | LiHMDS, THF, 0°C | 84% |
| Oxidation | KMnO₄, H₂SO₄, 50°C | 78% |
Amide Coupling Strategies
Schotten-Baumann Reaction
Classical method for amide formation:
- Mix 2-chloro-4-fluorobenzoyl chloride with 7-oxaspiro[3.5]nonan-1-amine in aqueous NaOH/CH₂Cl₂.
- Stir at 0°C for 1 hour.
Carbodiimide-Mediated Coupling
Modern approach using EDCl/HOBt:
- Combine acid, EDCl, HOBt, and amine in DMF.
- Stir at RT for 12 hours.
Purification and Characterization
Chromatographic Methods
Comparative Analysis of Methods
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| Schotten-Baumann | 65% | 1 hour | Low | Industrial |
| EDCl/HOBt | 82% | 12 hours | Moderate | Lab-scale |
| Microwave | 88% | 20 min | High | Pilot-scale |
Microwave synthesis offers the best balance of efficiency and yield but requires specialized equipment. Schotten-Baumann remains viable for large-scale production due to lower reagent costs.
Scientific Research Applications
2-Chloro-4-fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the benzene ring enhance its binding affinity to certain enzymes or receptors. The spirocyclic nonane ring provides structural rigidity, which can influence the compound’s overall bioactivity. The benzamide moiety is crucial for its interaction with biological macromolecules, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-chloro-4-fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide and analogous benzamides:
Key Insights:
Spirocyclic vs. In contrast, the pyridinyl-piperidine moiety in the 5-HT1F agonist () emphasizes the role of hydrogen-bonding and lipophilicity in CNS target engagement .
Substituent Effects on Pharmacokinetics :
- The chloro-fluoro substitution pattern is shared with the benzoxaborole-containing analog (), which demonstrated utility in high-throughput pharmacokinetic assays, suggesting similar stability in biological matrices .
- The 4-methoxy analog () lacks halogen substituents, likely reducing electron-withdrawing effects and altering solubility or membrane permeability .
Biological Activity: The 5-HT1F agonist () highlights how amine-group modifications can shift therapeutic targets entirely, whereas the benzoxaborole analog () is tied to antiparasitic activity.
Biological Activity
The compound 2-chloro-4-fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide (CAS No. 2176124-66-4) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 297.75 g/mol. The structural features include:
- A chlorine atom at the 2-position of the benzamide ring.
- A fluorine atom at the 4-position.
- A spirocyclic structure involving a nonane ring, which contributes to its unique pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzamides have shown efficacy against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may possess similar or enhanced antimicrobial activity due to its unique structure.
Anticancer Potential
The anticancer properties of benzamide derivatives have been extensively studied. Research indicates that compounds with spirocyclic structures can inhibit tumor growth by inducing apoptosis in cancer cells. For example:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 15 µM after 48 hours of treatment.
This suggests that this compound could be a candidate for further development in cancer therapeutics.
The proposed mechanism involves the inhibition of specific enzymes associated with cell proliferation and survival pathways. For instance, compounds in this class may target:
- Topoisomerase II , leading to DNA damage.
- Protein Kinase B (AKT) pathways, disrupting cell signaling essential for cancer cell survival.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study published in Journal of Medicinal Chemistry evaluated various benzamide derivatives against resistant bacterial strains.
- The study found that modifications at the halogen positions significantly affected antimicrobial potency, indicating that similar modifications in our compound could yield favorable results .
- Case Study on Anticancer Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
